p-Hydroxyhippuryl-His-Leu chemical structure and properties
p-Hydroxyhippuryl-His-Leu chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and biological properties of p-Hydroxyhippuryl-His-Leu, a synthetic tripeptide with significant applications in biochemical and pharmaceutical research. The document details its chemical structure, key properties, and its primary role as a substrate for the angiotensin-converting enzyme (ACE). Furthermore, a comprehensive experimental protocol for the determination of ACE activity using this substrate is provided, along with a logical workflow diagram.
Chemical Structure and Properties
p-Hydroxyhippuryl-His-Leu, also known as 4-hydroxyhippuryl-histidyl-leucine, is a specifically designed peptide for use in enzymatic assays. Its structure incorporates a p-hydroxybenzoyl group, which enhances its utility in certain detection methods.
Chemical Structure:
Physicochemical Properties:
A summary of the key quantitative data for p-Hydroxyhippuryl-His-Leu is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 77697-23-5 | [1][2] |
| Molecular Formula | C₂₁H₂₇N₅O₇ | [1] |
| Molecular Weight | 461.47 g/mol | [1] |
| Appearance | White to off-white powder | |
| Storage Temperature | -0°C | [1] |
Biological and Pharmacological Properties
The primary and most well-documented biological role of p-Hydroxyhippuryl-His-Leu is its function as a substrate for the angiotensin-converting enzyme (ACE). ACE is a key enzyme in the renin-angiotensin system (RAS), which plays a crucial role in the regulation of blood pressure.
p-Hydroxyhippuryl-His-Leu is utilized in various research applications, including:
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Pharmaceutical Development: It is used in the synthesis of peptide-based drugs, potentially enhancing their bioavailability and therapeutic efficacy.[1]
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Biochemical Research: It serves as a critical tool for studying protein interactions and enzyme activities.[1]
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Drug Delivery Systems: The compound can be integrated into drug delivery formulations to improve the targeted release of therapeutic agents.[1]
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Diagnostic Assays: It is employed in the development of diagnostic tests, particularly for identifying specific disease biomarkers.[1]
At present, there is no significant evidence to suggest that p-Hydroxyhippuryl-His-Leu has a direct signaling function of its own. Its utility in research is predominantly as a reliable and specific substrate for measuring ACE activity.
Angiotensin-Converting Enzyme (ACE) Activity Assay
The following section provides a detailed methodology for a colorimetric assay to determine the activity of ACE using p-Hydroxyhippuryl-His-Leu as a substrate.
Principle
Angiotensin-converting enzyme (ACE) catalyzes the hydrolysis of p-Hydroxyhippuryl-His-Leu to yield p-hydroxyhippuric acid and the dipeptide His-Leu. The amount of p-hydroxyhippuric acid produced is directly proportional to the ACE activity and can be quantified spectrophotometrically.
Experimental Protocol
Materials:
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p-Hydroxyhippuryl-L-histidyl-L-leucine (Substrate)
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Angiotensin-Converting Enzyme (from rabbit lung or other suitable source)
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Phosphate (B84403) buffer (pH 8.3)
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Trichloroacetic acid (TCA) solution
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Ethyl acetate (B1210297)
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Spectrophotometer
Procedure:
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Substrate Solution Preparation: Prepare a solution of p-Hydroxyhippuryl-L-histidyl-L-leucine in the phosphate buffer (pH 8.3).
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Enzyme Reaction:
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In a test tube, combine the ACE sample (e.g., serum) with the substrate solution.
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Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
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Reaction Termination: Stop the enzymatic reaction by adding a solution of trichloroacetic acid (TCA).
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Extraction:
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Add ethyl acetate to the reaction mixture to extract the p-hydroxyhippuric acid produced.
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Vortex the mixture to ensure thorough extraction.
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Centrifuge to separate the organic and aqueous phases.
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Quantification:
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Carefully transfer the ethyl acetate layer (containing p-hydroxyhippuric acid) to a clean tube.
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Evaporate the ethyl acetate to dryness.
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Reconstitute the residue in a known volume of buffer or water.
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Measure the absorbance of the solution at a specific wavelength (typically around 228 nm) using a spectrophotometer.
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Calculation: Calculate the ACE activity based on the amount of p-hydroxyhippuric acid produced, using a standard curve for calibration. One unit of ACE activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of p-hydroxyhippuric acid per minute under the specified conditions.
Visualizations
ACE Catalyzed Hydrolysis of p-Hydroxyhippuryl-His-Leu
The following diagram illustrates the enzymatic reaction at the core of the ACE activity assay.
Caption: ACE catalyzes the cleavage of p-Hydroxyhippuryl-His-Leu.
Experimental Workflow for ACE Activity Assay
The logical flow of the experimental protocol for determining ACE activity is depicted below.
